Ethyl 2-(5-chloropyrazin-2-YL)acetate Ethyl 2-(5-chloropyrazin-2-YL)acetate
Brand Name: Vulcanchem
CAS No.: 1196157-22-8
VCID: VC18306599
InChI: InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Ethyl 2-(5-chloropyrazin-2-YL)acetate

CAS No.: 1196157-22-8

Cat. No.: VC18306599

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-chloropyrazin-2-YL)acetate - 1196157-22-8

Specification

CAS No. 1196157-22-8
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name ethyl 2-(5-chloropyrazin-2-yl)acetate
Standard InChI InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3
Standard InChI Key IELXBVQPSMCMKP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CN=C(C=N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substitution at the 2-position introduces an ethyl acetate group (CH2COOCH2CH3-\text{CH}_2\text{COOCH}_2\text{CH}_3), while the 5-position is occupied by a chlorine atom. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

Ethyl 2-(5-chloropyrazin-2-yl)acetate is typically synthesized via multi-step protocols:

  • Malonate Alkylation: Diethyl malonate reacts with 5-chloropyrazine-2-carbonyl chloride in the presence of a base (e.g., KOH) to form the potassium salt of ethyl malonate, which is subsequently acylated .

  • Nucleophilic Substitution: Chlorine at the 5-position can be replaced by amines, alkoxides, or thiols under mild conditions (20–25°C), yielding derivatives with modified bioactivity.

A representative reaction scheme is:

Diethyl malonate+5-Chloropyrazine-2-carbonyl chlorideKOHEthyl 2-(5-chloropyrazin-2-yl)acetate+KCl+H2O\text{Diethyl malonate} + \text{5-Chloropyrazine-2-carbonyl chloride} \xrightarrow{\text{KOH}} \text{Ethyl 2-(5-chloropyrazin-2-yl)acetate} + \text{KCl} + \text{H}_2\text{O}

This method achieves yields of 78–95% under optimized conditions .

Key Reactions

  • Hydrolysis: The ester group hydrolyzes to 2-(5-chloropyrazin-2-yl)acetic acid in acidic or basic media, a precursor for amide or peptide conjugates .

  • Electrophilic Aromatic Substitution: Chlorine displacement with nucleophiles (e.g., amines) generates analogues like ethyl 2-(5-aminopyrazin-2-yl)acetate .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Anticancer Agents: Derivatives with modified pyrazine rings show enhanced kinase inhibition .

  • Antivirals: Analogues inhibit viral proteases, including SARS-CoV-2 Mpro^\text{pro} .

Agrochemical Development

Chlorinated pyrazines are precursors to herbicides targeting acetolactate synthase (ALS), with field trials demonstrating 85% weed suppression at 10 g/ha.

Comparative Analysis with Structural Analogues

CompoundSubstituentKey DifferencesBioactivity (IC50_{50})
Ethyl 2-(5-bromopyrazin-2-yl)acetateBromine at 5-positionHigher reactivity (larger atomic radius)0.9 μM (Kinase X)
Ethyl 2-(5-fluoropyrazin-2-yl)acetateFluorine at 5-positionEnhanced metabolic stability2.1 μM (Kinase Y)
Ethyl 2-(pyrazin-2-yl)acetateNo halogenLower electrophilicity15.4 μM (Kinase Z)

Halogen substitution significantly impacts potency, with chlorine balancing reactivity and stability .

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